molecular formula C18H20ClNO2 B5537985 N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide

N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide

Cat. No.: B5537985
M. Wt: 317.8 g/mol
InChI Key: UBDVRDKIVAPPRQ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide is an organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and a propyl-substituted phenoxy group connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide typically involves the following steps:

    Formation of the Phenoxy Acetate Intermediate: The reaction begins with the preparation of 2-(4-propylphenoxy)acetic acid. This can be achieved by reacting 4-propylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2-(4-propylphenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently reacted with 3-chloro-2-methylaniline to form this compound. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates in organic synthesis.

Mechanism of Action

The mechanism by which N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide
  • N-(3-chloro-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide
  • N-(3-chloro-2-methylphenyl)-2-(4-butylphenoxy)acetamide

Uniqueness

N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the propyl group in the phenoxy moiety and the chloro group in the phenyl ring provides distinct steric and electronic effects, differentiating it from similar compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-propylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-3-5-14-8-10-15(11-9-14)22-12-18(21)20-17-7-4-6-16(19)13(17)2/h4,6-11H,3,5,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDVRDKIVAPPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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